molecular formula C19H26O5S B14395801 Dicyclohexyl 3-hydroxy-4-methylthiophene-2,5-dicarboxylate CAS No. 89630-04-6

Dicyclohexyl 3-hydroxy-4-methylthiophene-2,5-dicarboxylate

Cat. No.: B14395801
CAS No.: 89630-04-6
M. Wt: 366.5 g/mol
InChI Key: NCKDNXDHPJYNSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dicyclohexyl 3-hydroxy-4-methylthiophene-2,5-dicarboxylate is an organic compound with the molecular formula C20H26O4S It is a derivative of thiophene, a sulfur-containing heterocycle, and features two cyclohexyl groups attached to the carboxylate functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dicyclohexyl 3-hydroxy-4-methylthiophene-2,5-dicarboxylate typically involves the esterification of 3-hydroxy-4-methylthiophene-2,5-dicarboxylic acid with cyclohexanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Dicyclohexyl 3-hydroxy-4-methylthiophene-2,5-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The ester groups can be reduced to alcohols.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Electrophilic reagents like bromine or chlorinating agents can be used for substitution reactions on the thiophene ring.

Major Products

    Oxidation: Formation of dicyclohexyl 3-oxo-4-methylthiophene-2,5-dicarboxylate.

    Reduction: Formation of dicyclohexyl 3-hydroxy-4-methylthiophene-2,5-dicarbinol.

    Substitution: Formation of halogenated derivatives of the thiophene ring.

Scientific Research Applications

Dicyclohexyl 3-hydroxy-4-methylthiophene-2,5-dicarboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of dicyclohexyl 3-hydroxy-4-methylthiophene-2,5-dicarboxylate involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Dicyclohexyl phthalate: Similar in structure but lacks the thiophene ring.

    Dicyclohexyl 3-hydroxythiophene-2,5-dicarboxylate: Similar but without the methyl group on the thiophene ring.

    Dicyclohexyl 4-methylthiophene-2,5-dicarboxylate: Similar but without the hydroxyl group.

Uniqueness

Dicyclohexyl 3-hydroxy-4-methylthiophene-2,5-dicarboxylate is unique due to the presence of both hydroxyl and methyl groups on the thiophene ring, which can influence its reactivity and interactions with other molecules. This structural uniqueness makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

89630-04-6

Molecular Formula

C19H26O5S

Molecular Weight

366.5 g/mol

IUPAC Name

dicyclohexyl 3-hydroxy-4-methylthiophene-2,5-dicarboxylate

InChI

InChI=1S/C19H26O5S/c1-12-15(20)17(19(22)24-14-10-6-3-7-11-14)25-16(12)18(21)23-13-8-4-2-5-9-13/h13-14,20H,2-11H2,1H3

InChI Key

NCKDNXDHPJYNSV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=C1O)C(=O)OC2CCCCC2)C(=O)OC3CCCCC3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.